molecular formula C28H41NO2 B14449977 2-Hydroxy-6-pentadecyl-N-phenylbenzamide CAS No. 79688-36-1

2-Hydroxy-6-pentadecyl-N-phenylbenzamide

Cat. No.: B14449977
CAS No.: 79688-36-1
M. Wt: 423.6 g/mol
InChI Key: LHCSWSWUUPWSCQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-pentadecyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a hydroxy group and a long pentadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with pentadecyl bromide in the presence of a base to form 2-hydroxy-6-pentadecylbenzoic acid. This intermediate is then reacted with aniline under acidic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-pentadecyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 2-keto-6-pentadecyl-N-phenylbenzamide.

    Reduction: Formation of 2-hydroxy-6-pentadecyl-N-phenylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6-pentadecyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-pentadecylbenzoic acid: Similar structure but lacks the N-phenyl group.

    2-Hydroxy-N-phenylbenzamide: Similar structure but lacks the pentadecyl chain.

    6-Pentadecylsalicylic acid: Another name for 2-Hydroxy-6-pentadecylbenzoic acid.

Uniqueness

2-Hydroxy-6-pentadecyl-N-phenylbenzamide is unique due to its combination of a long hydrophobic pentadecyl chain and a polar hydroxy group, which may confer unique properties in terms of solubility and interaction with biological membranes .

Properties

CAS No.

79688-36-1

Molecular Formula

C28H41NO2

Molecular Weight

423.6 g/mol

IUPAC Name

2-hydroxy-6-pentadecyl-N-phenylbenzamide

InChI

InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-24-20-18-23-26(30)27(24)28(31)29-25-21-16-14-17-22-25/h14,16-18,20-23,30H,2-13,15,19H2,1H3,(H,29,31)

InChI Key

LHCSWSWUUPWSCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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